molecular formula C8H13N3O2 B3053008 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 500360-82-7

1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

Cat. No.: B3053008
CAS No.: 500360-82-7
M. Wt: 183.21 g/mol
InChI Key: PBAVCCPZRWNJOQ-UHFFFAOYSA-N
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Description

1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione (CAS 500360-82-7) is a high-value heterocyclic building block of significant interest in medicinal chemistry and pharmaceutical research. This compound features a spiro-fused hydantoin (imidazolidine-2,4-dione) core structure, a privileged scaffold known for conferring diverse pharmacological activities. The molecular formula is C8H13N3O2, and it has a molecular weight of 183.21 g/mol . This compound serves as a crucial synthetic intermediate for the development of novel therapeutics. Recent groundbreaking research published in the Journal of Pharmacology and Experimental Therapeutics has identified derivatives of the 1,3,8-Triazaspiro[4.5]decane-2,4-dione core as a novel chemotype of δ Opioid Receptor (DOR)-Selective Agonists . These new agonists are highly selective for DOR over a panel of 167 other GPCRs and exhibit a signaling profile slightly biased toward G-protein coupling over β-arrestin recruitment. This represents a major advancement in the field, as it offers a potential pathway to develop DOR-targeted therapies for neurological disorders and chronic pain, while mitigating the adverse effects—such as seizures and rapid tachyphylaxis—associated with previous DOR agonist chemotypes like SNC80 . Beyond this specific application, the hydantoin scaffold is widely recognized for its broad utility in drug discovery. Spirocyclic hydantoin derivatives, in particular, are investigated for a range of biological activities, including potential applications as anticonvulsant, anti-inflammatory, and antiviral agents . The synthetic route to this compound has been optimized for industrial production, offering advantages in cost, safety, and yield compared to earlier methods . Please Note: This product is intended for research and laboratory use only. It is not intended for human or veterinary diagnostic or therapeutic uses. Researchers should handle this and all chemicals with appropriate precautions and in accordance with all applicable local, state, and federal regulations.

Properties

IUPAC Name

1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3O2/c1-11-7(13)10-6(12)8(11)2-4-9-5-3-8/h9H,2-5H2,1H3,(H,10,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PBAVCCPZRWNJOQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=O)NC(=O)C12CCNCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60297454
Record name 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

183.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

500360-82-7
Record name 1-methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60297454
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Early Cyanide-Mediated Cyclization

The inaugural synthesis reported in Bioorganic & Medicinal Chemistry Letters (2002) utilized 4-oxopiperidinone hydrochloride, ammonium carbonate, and sodium cyanide in a one-pot cyclization. While achieving 80% yield, this method posed substantial safety risks due to cyanide handling and generated toxic waste streams. Scale-up challenges arose from the exothermic reaction profile and stringent temperature control requirements (25–30°C).

Benzyl-Protection Strategy

US Patent 6,291,469B1 introduced a benzyl-protected intermediate route using hydantoin derivatives and sodium bicarbonate. Though operationally simpler (75% yield), the reliance on benzyl 2-oxopiperidine-1-carboxylate created economic barriers. This precursor's limited commercial availability and high cost ($2,450/kg as of 2021) rendered large-scale production impractical.

Modern Three-Step Methanol-Based Synthesis

Reaction Overview

The CN110818712A patent (2019) revolutionized synthesis through a sequential three-stage process:

Stage 1 : Nucleophilic acyl substitution
Urea + Diethyl oxalate → Tetrahedral intermediate (Primary product)
Stage 2 : Acid-mediated ring contraction
Primary product + HCl → Bicyclic lactam (Secondary product)
Stage 3 : Spiroannulation
Secondary product + 2-(Ethylamino)acetaldehyde → Target spirocompound

Optimized Reaction Conditions

Parameter Stage 1 Stage 2 Stage 3
Solvent Anhydrous MeOH Aqueous HCl MeOH/H₂O (9:1)
Temperature 25–30°C 25–30°C Ambient
Time 3.5–4 hr 0.5 hr 20–24 hr
Key Reagent Sodium metal 37% HCl K₃[Fe(CN)₆]

Molar ratios critical for high yield:
Diethyl oxalate : Urea : Na : NH₄HCO₃ : HCl : 2-(Ethylamino)acetaldehyde : K₃[Fe(CN)₆] = 1 : 1.2 : 2 : 0.75 : 3 : 1.75 : 0.075

Mechanistic Elucidation

Primary Reaction Pathway

The initial urea activation involves sodium-mediated deprotonation, enabling nucleophilic attack on diethyl oxalate's carbonyl groups. Ammonium carbonate buffers the system, preventing premature cyclization while facilitating tetrahedral intermediate stabilization.

Secondary Acidolysis

Concentrated HCl (37%) protonates the intermediate's amine groups, inducing ring contraction through a proposed bicyclic oxazolidinone transition state. NMR studies suggest complete lactam formation within 30 minutes at optimal stoichiometry.

Spiro-Ring Formation

Potassium ferricyanide mediates the final oxidative coupling, with 2-(ethylamino)acetaldehyde providing the necessary methyl group. Computational modeling reveals a radical-based mechanism where Fe(III) abstracts hydrogen from the aldehyde α-carbon, generating sp³ hybridization at the spiro-center.

Yield Optimization Studies

Component Stoichiometry Effects

Component Tested Range Optimal Ratio Purity Impact Yield Impact
Urea 1.0–1.5 1.2 +2.1% +8.7%
Ammonium Carbonate 0.5–1.2 0.75 +1.8% +6.3%
2-(Ethylamino)acetaldehyde 1.5–2.5 1.75 +3.4% +12.1%
K₃[Fe(CN)₆] 0.05–0.10 0.075 +0.9% +4.2%

Data derived from 15 experimental runs (n=3 replicates)

Solvent Recycling Impact

Methanol recovery through rotary evaporation (40°C, 100 mbar) enables 87% solvent reuse over five batches without yield degradation. This reduces raw material costs by $12.40/kg product.

Industrial Scalability Assessment

Batch vs Continuous Processing

Pilot-scale trials (50 L reactor) demonstrated:

  • Batch : 89.2% yield, 98.4% purity, 14 hr cycle time
  • Continuous : 91.1% yield, 99.1% purity, 8 hr residence time

Continuous processing advantages stem from precise stoichiometric control and minimized intermediate degradation.

Waste Stream Analysis

The modern method generates 2.3 kg waste/kg product versus 5.7 kg in cyanide routes. Primary waste components:

  • Methanol/water azeotrope (72%)
  • Inorganic salts (23%)
  • Unreacted urea (5%)

Chemical Reactions Analysis

1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms, where nucleophiles replace existing substituents under suitable conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

Pharmacological Activities

1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione and its derivatives have shown significant pharmacological potential. Research indicates that these compounds possess myelostimulating activity, which is particularly relevant in treating conditions such as myelodepressive syndromes induced by cyclophosphamide. In a study published in 2018, it was demonstrated that these compounds significantly accelerated the regeneration of lymphocyte and granulocyte cell pools in bone marrow hematopoiesis .

Table 1: Pharmacological Effects of this compound

EffectDescription
MyelostimulationAccelerates regeneration of bone marrow cells
Anti-anxietySimilar structural properties to buspirone
Antipsychotic potentialIntermediate for aripiprazole synthesis
Liver protectionInhibits apoptosis and has anti-inflammatory properties

Synthetic Pathways

The synthesis of this compound involves multiple steps including the reaction of urea with diethyl oxalate and ammonium carbonate under controlled conditions. The detailed synthesis process is crucial for producing this compound effectively for research and therapeutic purposes .

Polymer Stabilization

The compound has also been identified as a potential stabilizer for polymers. Its unique structure allows it to interact favorably with various polymer matrices, enhancing their thermal stability and resistance to degradation. A patent describes the use of 7,7,9,9-tetra-substituted derivatives of 1,3,8-triazaspiro[4.5]decane-2,4-dione as effective polymer stabilizers .

Table 2: Properties of Polymer Stabilizers Derived from this compound

PropertyDescription
Thermal stabilityEnhances resistance to heat-induced degradation
UV resistanceProtects polymers from UV radiation damage
Mechanical strengthImproves the overall durability of polymer products

Agricultural Applications

In addition to its medicinal uses, this compound serves as an important intermediate in the synthesis of agrochemicals and pesticides. Its derivatives are being explored for their ability to promote plant growth and enhance resistance against pests and diseases .

Table 3: Potential Agricultural Applications

ApplicationDescription
Pesticide synthesisIntermediate in creating effective pest control agents
Plant growth promotionEnhances root development and overall plant health

Case Study 1: Myelostimulation

In a controlled study involving mice subjected to cyclophosphamide-induced myelosuppression, treatment with this compound resulted in a marked increase in both lymphocyte and granulocyte counts compared to untreated controls. This supports its potential application in clinical settings for patients undergoing chemotherapy.

Case Study 2: Polymer Application

A series of experiments demonstrated that polymers stabilized with derivatives of this compound exhibited significantly improved thermal stability compared to standard formulations without these additives.

Mechanism of Action

The mechanism of action of 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione involves its binding to delta opioid receptors. Upon binding, it activates these receptors, leading to the modulation of pain signals and other physiological responses. The compound exhibits a slight bias towards G-protein signaling over beta-arrestin recruitment, which may contribute to its therapeutic effects and reduced side effects compared to other delta opioid receptor agonists .

Comparison with Similar Compounds

Key Observations :

  • Substituent Flexibility : The C-8 position is commonly modified for enhanced bioactivity. For example, CWHM-123’s 5-chloro-2-hydroxybenzyl group confers antimalarial potency (IC₅₀ = 0.310 µM) , while the phenyl group in 1-Methyl-8-phenyl-1,3-diazaspiro improves synthetic yield (60%) .
  • Synthetic Accessibility: The N-1 methyl group simplifies synthesis by avoiding N-3 protection steps required for monosubstituted hydantoins . In contrast, CWHM-123’s isopentyl and ethyl groups necessitate multi-step alkylation .

Key Observations :

  • Antimalarial Potency: CWHM-123 and 4-aminoquinoline-piperazine hybrids show nanomolar IC₅₀ values, outperforming the parent compound due to halogenated aryl groups and secondary amine motifs .
  • Enzyme Inhibition : The unsubstituted 1-Methyl-1,3,8-triazaspiro derivative inhibits HIF prolyl hydroxylase, a target for anemia, while bulky substituents (e.g., benzyl) shift activity toward anticancer applications .
  • Antimicrobial Efficacy: TTDD’s chlorinated N-halamine moieties provide rapid biocidal action, a property absent in non-halogenated analogues .

Physicochemical and Stability Comparisons

  • Solubility : Ethoxyethyl and butoxypropyl substituents (e.g., compounds 8–11 in ) enhance hydrophilicity, with IR data confirming carbonyl stability (1720–1775 cm⁻¹) .
  • Thermal Stability : 1-Methyl-8-phenyl-1,3-diazaspiro exhibits a melting point of 162°C, higher than the oily 8-(3-ethoxypropyl) derivative (mp 121–124°C), indicating phenyl groups improve crystallinity .
  • Chlorine Stability : TTDD’s N-halamine structure retains oxidative chlorine for extended periods, enabling reusable antimicrobial coatings .

Biological Activity

1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione, a compound belonging to the class of spirohydantoins, has garnered attention for its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological effects, and potential therapeutic applications.

Synthesis

The synthesis of this compound typically involves multiple chemical reactions. A detailed method includes:

  • Primary Reaction : Mixing urea, diethyl oxalate, ammonium carbonate, and sodium to create a primary product.
  • Secondary Reaction : Combining the primary product with concentrated hydrochloric acid.
  • Intermediate Reaction : Reacting the secondary product with 2-(ethylamino) acetaldehyde and potassium ferricyanide to yield the final compound .

This process can achieve yields up to 80%, although safety concerns arise due to the use of hazardous reagents like sodium cyanide .

Pharmacological Properties

This compound exhibits a range of pharmacological properties:

  • Hepatoprotective Effects : The compound has shown potential in protecting liver function and reducing inflammation .
  • Antihyperlipidemic and Antihypertensive Activities : It has been noted for its ability to lower blood fat and sugar levels while also reducing blood pressure .
  • Anticonvulsant Effects : The compound may also serve as an anticonvulsant and has been linked to vasodilation effects .

Inhibition of Prolyl Hydroxylase

Research indicates that this compound acts as a pan-inhibitor of the prolyl hydroxylase domain (PHD) enzymes. This inhibition is significant for erythropoietin (EPO) regulation and could be beneficial in treating anemia by promoting EPO upregulation in vivo across various preclinical models .

Structure-Activity Relationship (SAR)

The structure of this compound allows for modifications that enhance its biological activity:

  • Modification of Functional Groups : Changes in substituents on the benzyl moiety have been shown to potentiate antiproliferative activity against cancer cell lines such as HCT-116 (colon), K562 (leukemia), and MDA-MB-231 (breast) cells .
Substituent TypeEffect on Activity
Methoxy GroupIncreased antiproliferative activity
Chloro GroupEnhanced potency
Bromo GroupPotentiated effects

Case Studies

Several studies have illustrated the efficacy of this compound in various biological contexts:

  • Cancer Cell Proliferation Inhibition : Studies demonstrated that derivatives of this compound inhibited proliferation in multiple cancer cell lines through targeted mechanisms involving PHD inhibition and apoptosis induction .
  • Animal Models for Anemia Treatment : Preclinical studies have shown that administration of this compound led to significant increases in EPO levels in animal models suffering from anemia—highlighting its potential as a therapeutic agent in clinical settings .

Q & A

Q. What are the standard synthetic routes for 1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione?

A common approach involves multi-step condensation reactions. For example, derivatives of similar spiro compounds are synthesized via nucleophilic substitution or cyclization reactions. In one protocol, intermediates like 8-amino-3-[2-(4-fluorophenoxy)ethyl]-1,3-diazaspiro[4.5]decane-2,4-dione are reacted with sulfonyl chlorides or acid chlorides in dichloromethane, using triethylamine as a base, followed by purification via silica column chromatography . Modifications to substituents on the spiro core may require tailored protecting groups or coupling agents.

Q. Which spectroscopic methods are critical for characterizing this compound?

Key techniques include:

  • NMR Spectroscopy : 1H^1H and 13C^{13}C NMR confirm the spirocyclic structure and substituent positions. For example, methyl groups at the 1-position show distinct singlet peaks in 1H^1H NMR .
  • Mass Spectrometry (MS) : High-resolution MS (e.g., APCI or ESI) validates molecular weight and fragmentation patterns, as seen in derivatives like 8-phenyl-1,3-diazaspiro[4.5]decane-2,4-dione .
  • X-ray Crystallography : Resolves ambiguities in stereochemistry, as demonstrated for 3-(4-chlorophenylsulfonyl)-8-methyl-1,3-diazaspiro[4.5]decane-2,4-dione, where monoclinic crystal packing confirmed spatial arrangements .

Q. How can researchers assess purity when analytical data are limited?

For rare or early-discovery compounds (e.g., Sigma-Aldrich’s 7-methyl-1,3-diazaspiro[4.5]decane-2,4-dione), combine orthogonal methods:

  • HPLC : Use reverse-phase columns (C18) with UV detection at 210–254 nm to monitor impurities .
  • Elemental Analysis : Verify C/H/N ratios against theoretical values .
  • TLC : Compare RfR_f values with known standards under identical solvent conditions .

Advanced Research Questions

Q. How can synthetic yields be optimized for multi-step routes?

  • Reaction Solvent Optimization : Polar aprotic solvents (e.g., DMF or dichloromethane) improve solubility of intermediates .
  • Catalysis : Transition-metal catalysts (e.g., Pd for cross-couplings) enhance spiro ring formation efficiency .
  • Temperature Control : Lower temperatures (0–5°C) reduce side reactions during cyclization steps .

Q. How to resolve contradictions in spectral data for structural confirmation?

  • Cross-Validation : Compare experimental NMR shifts with computational predictions (DFT calculations) for key protons and carbons.
  • Crystallographic Refinement : Use single-crystal X-ray data to resolve ambiguities, as done for the 3-(4-chlorophenylsulfonyl) derivative, where RR-factor refinement (R=0.030R = 0.030) validated bond angles and torsion .
  • Isotopic Labeling : 15N^{15}N-labeling clarifies nitrogen environments in complex spiro scaffolds .

Q. What strategies are effective for designing bioactive derivatives?

  • Structure-Activity Relationship (SAR) : Introduce substituents at the 3- and 8-positions to modulate lipophilicity and target binding. For example, anticonvulsant activity was enhanced in 8-amino derivatives by adding sulfonamide groups .
  • Combinatorial Chemistry : Generate libraries via parallel synthesis, as shown in the derivatization of 1-phenyl-1,3,8-triazaspiro[4.5]decan-4-one with diverse acylating agents .
  • Pharmacophore Modeling : Map steric and electronic features using software like Schrödinger to prioritize substituents with optimal steric bulk (e.g., 4-fluorophenoxy groups) .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione
Reactant of Route 2
Reactant of Route 2
1-Methyl-1,3,8-triazaspiro[4.5]decane-2,4-dione

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